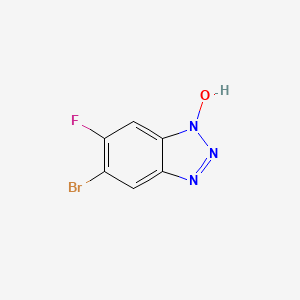

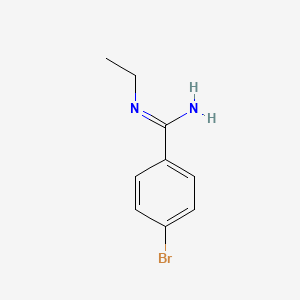

![molecular formula C20H24ClN3O5S B12466945 N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)

N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(Acetylamino)phenyl]-N~2~-[(3-Chlor-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige molekulare Struktur aus, die eine Acetylaminogruppe, eine Chlor-Ethoxyphenylgruppe und eine Sulfonyl-Ethylglycinamidgruppe umfasst. Die Kombination dieser funktionellen Gruppen verleiht der Verbindung spezifische chemische Eigenschaften und Reaktivität.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von N-[4-(Acetylamino)phenyl]-N~2~-[(3-Chlor-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamid umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess beginnt mit der Acetylierung von 4-Aminophenyl, gefolgt von der Einführung der Chlor-Ethoxyphenylgruppe durch eine Sulfonierungsreaktion. Der letzte Schritt beinhaltet die Kupplung der sulfonierten Zwischenverbindung mit Ethylglycinamid unter kontrollierten Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung, um eine effiziente Synthese zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das Endprodukt in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[4-(Acetylamino)phenyl]-N~2~-[(3-Chlor-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Nitrogruppe zu einer Aminogruppe.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

N-[4-(Acetylamino)phenyl]-N~2~-[(3-Chlor-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[4-(Acetylamino)phenyl]-N~2~-[(3-Chlor-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Zu den an seinem Wirkmechanismus beteiligten Wegen gehören die Signaltransduktion, die Regulation der Genexpression und Stoffwechselprozesse.

Wirkmechanismus

The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Acetyl-4,4'-Diaminodiphenylsulfon: Teilt sich die Acetylamino- und Sulfonylgruppen, jedoch fehlen die Chlor-Ethoxyphenyl- und Ethylglycinamidgruppen.

Azithromycin-verwandte Verbindung H: Enthält eine ähnliche Sulfonylgruppe, unterscheidet sich jedoch in der Gesamtstruktur und den funktionellen Gruppen.

Einzigartigkeit

N-[4-(Acetylamino)phenyl]-N~2~-[(3-Chlor-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen in Forschung und Industrie wertvoll.

Eigenschaften

Molekularformel |

C20H24ClN3O5S |

|---|---|

Molekulargewicht |

453.9 g/mol |

IUPAC-Name |

N-(4-acetamidophenyl)-2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]acetamide |

InChI |

InChI=1S/C20H24ClN3O5S/c1-4-24(30(27,28)17-10-11-19(29-5-2)18(21)12-17)13-20(26)23-16-8-6-15(7-9-16)22-14(3)25/h6-12H,4-5,13H2,1-3H3,(H,22,25)(H,23,26) |

InChI-Schlüssel |

HLRUZMPDOSGGPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC(=O)NC1=CC=C(C=C1)NC(=O)C)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12466864.png)

methanone](/img/structure/B12466870.png)

![2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12466882.png)

![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12466902.png)

![7,16-dimethyl-4,13-dioxa-2,6,11,15-tetrazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-3,12-dione](/img/structure/B12466910.png)

![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466923.png)

![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)

![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)